molecular formula C42H68O13 B14086194 Kaikasaponin I

Kaikasaponin I

Cat. No.: B14086194
M. Wt: 781.0 g/mol
InChI Key: PPWWANBMWAQXLQ-IBBORBRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It belongs to the class of triterpenoid saponins, which are known for their diverse biological activities. Kaikasaponin I has been studied for its potential pharmacological properties, including anti-inflammatory and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaikasaponin I can be synthesized through the selective cleavage of glucuronide linkages in glucuronide-saponins using photochemical degradation methods . The synthesis involves the use of specific reagents and conditions to achieve the desired structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora japonica buds. The process includes:

Chemical Reactions Analysis

Types of Reactions

Kaikasaponin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,12aS,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H68O13/c1-37(2)17-21-20-9-10-24-40(6)13-12-26(38(3,4)23(40)11-14-42(24,8)41(20,7)16-15-39(21,5)25(44)18-37)53-36-33(30(48)29(47)32(54-36)34(50)51)55-35-31(49)28(46)27(45)22(19-43)52-35/h9,21-33,35-36,43-49H,10-19H2,1-8H3,(H,50,51)/t21-,22+,23?,24?,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,39+,40-,41+,42+/m0/s1

InChI Key

PPWWANBMWAQXLQ-IBBORBRWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]1CC(C[C@H]2O)(C)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Origin of Product

United States

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